Propyl 1H-imidazole-1-carboximidate
Description
Historical Context and Evolution of Imidazole-Based Reagents and Intermediates in Synthetic Organic Chemistry
The story of imidazole (B134444) in chemistry began in 1858 when it was first synthesized by Heinrich Debus from glyoxal, formaldehyde, and ammonia (B1221849). wikipedia.orgexlibrisgroup.comnih.govnih.gov Originally named "glyoxaline," this simple five-membered aromatic heterocycle has since become a cornerstone of organic and medicinal chemistry. exlibrisgroup.comnih.govnih.gov The imidazole ring is a key structural motif in many natural products, including the amino acid histidine and the hormone histamine, highlighting its biological significance. wikipedia.orgexlibrisgroup.comnih.gov
The utility of imidazole and its derivatives as reagents and intermediates in organic synthesis has evolved significantly over the past century. irjmets.com Early work focused on the synthesis of various substituted imidazoles, leading to the development of numerous named reactions such as the Debus–Radziszewski reaction, Wallach reaction, and Bredereck reaction. irjmets.com
A pivotal development in the use of imidazoles in synthesis was the discovery and application of N-acylimidazoles. These compounds, in which an acyl group is attached to a nitrogen atom of the imidazole ring, have proven to be excellent acyl transfer agents. acs.orgnih.govresearchgate.netkyoto-u.ac.jp They are known for their moderate reactivity, good solubility in aqueous media, and the ability to be "tuned" by modifying substituents on the imidazole ring or the acyl group. kyoto-u.ac.jpnih.gov This tunability allows for a high degree of control in chemical reactions, making them valuable tools in peptide synthesis, protein modification, and the synthesis of complex molecules. nih.govresearchgate.netkyoto-u.ac.jp
The development of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) further solidified the importance of imidazoles in organic synthesis. CDI is a versatile reagent used for the preparation of esters, amides, and other carbonyl compounds, often under mild reaction conditions. google.com The evolution of these imidazole-based reagents has paved the way for the exploration of more complex derivatives, including the class of imidazole-1-carboximidates.
Fundamental Principles and Diverse Synthetic Utility of the Carboximidate Functional Group
The carboximidate functional group, also known as an imino ether, has the general structure R-C(=NR')OR''. wikipedia.org These compounds can be considered as esters of imidic acids and are characterized by a carbon-nitrogen double bond with an oxygen atom attached to the same carbon. wikipedia.org
Carboximidates are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org The resulting imidate is usually obtained as its hydrochloride salt, often referred to as a Pinner salt. wikipedia.org
The reactivity of the carboximidate group makes it a versatile functional group in organic synthesis. Key aspects of its utility include:
Electrophilicity: Carboximidates are good electrophiles and can undergo addition reactions with various nucleophiles. wikipedia.org
Hydrolysis: They can be hydrolyzed to form esters, providing a useful method for the conversion of nitriles to esters. wikipedia.org
Formation of Amidines: Reaction with amines or ammonia leads to the formation of amidines, which are important structural motifs in many biologically active compounds. wikipedia.org
Protecting Group: The carboximidate group can be used as a protecting group for alcohols. For instance, a trichloroacetimidate (B1259523) can be formed from an alcohol and trichloroacetonitrile, which is stable under certain conditions and can be cleaved by acid hydrolysis. wikipedia.org
Rearrangement Reactions: Carboximidates are key intermediates in important name reactions such as the Chapman and Overman rearrangements, which are used to form new carbon-carbon and carbon-nitrogen bonds.
The combination of these properties makes the carboximidate functional group a valuable tool for synthetic chemists, enabling a wide range of molecular transformations.
Positioning Propyl 1H-imidazole-1-carboximidate within Contemporary Imidazole and Carboximidate Research Frameworks
While specific studies on this compound are scarce, its structure suggests it would be a valuable subject for contemporary research at the intersection of imidazole and carboximidate chemistry. Modern research in this area is focused on several key themes:
Development of Novel Reagents: There is a continuous effort to develop new reagents with improved reactivity, selectivity, and milder reaction conditions. A compound like this compound, with its specific propyl group, could offer unique solubility and reactivity profiles compared to other known derivatives.
Chemical Biology Applications: N-acylimidazoles and related compounds are increasingly being used in chemical biology for the modification of proteins and other biomolecules. kyoto-u.ac.jpnih.gov The tunable reactivity of these compounds makes them ideal for such applications. Research into this compound could explore its potential in this area.
Medicinal Chemistry: The imidazole ring is a "privileged structure" in medicinal chemistry, appearing in a wide range of drugs. exlibrisgroup.comnih.govnih.govnih.gov The carboximidate group is also present in some biologically active molecules. Therefore, this compound could serve as a scaffold for the synthesis of new therapeutic agents. nih.govnih.gov
Catalysis: Imidazole and its derivatives are known to act as catalysts in various organic reactions. exlibrisgroup.comnih.govacs.org The potential catalytic activity of this compound or its metal complexes could be a fruitful area of investigation.
The study of this compound would likely involve its synthesis, characterization, and exploration of its reactivity in various organic transformations. The data generated from such studies would contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazole-derived carboximidates.
Table of Related Imidazole Derivatives and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |
| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | Parent heterocyclic compound. wikipedia.org |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | C₇H₆N₄O | 162.15 | Versatile coupling reagent. google.com |
| N-Acetylimidazole | 2466-76-4 | C₅H₆N₂O | 110.11 | Acylating agent. acs.org |
| Prochloraz | 67747-09-5 | C₁₅H₁₆Cl₃N₃O₂ | 376.67 | Fungicide with an imidazole carboxamide structure. epa.gov |
| 1H-Imidazole-1-carboxamide | 2578-41-8 | C₄H₅N₃O | 111.10 | A simple imidazole carboxamide. nih.gov |
| Methyl 1H-imidazole-1-carboxylate | 6930-58-1 | C₅H₆N₂O₂ | 126.11 | Reagent for chemoselective esterification. enamine.net |
| 1-Propyl-1H-imidazole-2-carbaldehyde | 161500-05-6 | C₇H₁₀N₂O | 138.17 | A substituted imidazole derivative. nih.gov |
| N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide | 1087797-70-3 | C₈H₁₁N₃O | 165.19 | A more complex imidazole carboxamide. chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
propyl imidazole-1-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPJXLGDEBBTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=N)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476136 | |
| Record name | Propyl 1H-imidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510710-97-1 | |
| Record name | Propyl 1H-imidazole-1-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Propyl 1h Imidazole 1 Carboximidate and Analogous Imidazole Carboximidate Scaffolds
Strategies for the Formation of Imidazole-Carboximidate C-N Bonds
The formation of the C-N bond in imidazole-carboximidates is a critical step that establishes the core structure. This is typically achieved through the N-alkylation of a pre-existing imidazole (B134444) moiety.
Directed N-Alkylation of Imidazole Moieties with Propyl Substituents in the Context of Carboximidate Architectures
The introduction of a propyl group onto the nitrogen of an imidazole ring is a fundamental step in the synthesis of propyl 1H-imidazole-1-carboximidate. This N-alkylation is a well-established reaction in heterocyclic chemistry. nih.gov The most common approach involves the reaction of an imidazole salt with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The imidazole is typically deprotonated with a base to form the more nucleophilic imidazolide (B1226674) anion, which then attacks the electrophilic carbon of the propyl halide in an SN2 reaction.
A variety of bases can be employed for the deprotonation of imidazole, ranging from strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to milder bases such as potassium carbonate (K2CO3) in acetone. researchgate.net The choice of base and solvent can influence the reaction rate and yield. For instance, the use of sodium hydroxide (B78521) in toluene (B28343) has been reported for the synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. researchgate.net
The reactivity of the propylating agent also plays a role, with the reactivity order being I > Br > Cl. The use of more reactive alkylating agents can allow for milder reaction conditions.
Regioselective Control in the N-Alkylation of Imidazoles Leading to Imidazole-Carboximidate Systems
A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity. otago.ac.nz The imidazole ring possesses two potentially reactive nitrogen atoms (N-1 and N-3). When the imidazole is deprotonated, the negative charge is delocalized over both nitrogens, leading to the possibility of forming a mixture of N-1 and N-3 alkylated regioisomers. reddit.com
Several factors influence the regioselectivity of N-alkylation:
Steric Hindrance: The presence of a substituent on the imidazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. otago.ac.nz Larger substituents will direct the alkylation to the less hindered nitrogen.
Electronic Effects: The electronic nature of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups decrease the nucleophilicity of the nearby nitrogen, favoring alkylation at the more distant nitrogen. otago.ac.nz
Reaction Conditions: The choice of solvent, base, and counterion can also affect the regioselectivity. In some cases, specific catalysts or directing groups can be employed to achieve high regioselectivity. acs.org For instance, the use of zeolites as catalysts in the vapor-phase alkylation of 4(5)-methylimidazole with methanol (B129727) has been shown to selectively yield 1,5-dimethylimidazole or 1,4-dimethylimidazole (B1345669) depending on the zeolite used. rsc.org
To circumvent issues with regioselectivity, a common strategy is to use a protecting group on one of the nitrogen atoms, forcing the alkylation to occur at the desired position. The subsequent removal of the protecting group yields the desired N-alkylated imidazole. acs.org
Table 1: Factors Influencing Regioselectivity in Imidazole N-Alkylation
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Alkylation occurs at the less sterically hindered nitrogen. | A bulky substituent at C-4 will favor alkylation at N-1. |
| Electronic Effects | Electron-withdrawing groups at C-4 deactivate the adjacent N-3, favoring alkylation at N-1. | A nitro group at C-4 directs alkylation to N-1. |
| Protecting Groups | A protecting group on one nitrogen directs alkylation to the other. | Use of a trityl or SEM group to protect one nitrogen. |
| Catalysts | Specific catalysts can favor the formation of one regioisomer. | Zeolites can direct the alkylation of methylimidazole. rsc.org |
Construction and Derivatization of the Carboximidate Moiety within Imidazole Frameworks
Once the N-propylimidazole scaffold is in place, the next critical step is the construction of the carboximidate functionality. Several synthetic methods can be employed for this transformation.
Adaptation of the Pinner Reaction for Imidazole-Substituted Nitrile Precursors
The Pinner reaction is a classic and widely used method for the synthesis of imidates (carboximidates) from nitriles. wikipedia.orgnumberanalytics.comjk-sci.comwikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the context of synthesizing this compound, this would involve the reaction of 1-propyl-1H-imidazole-X-carbonitrile with an appropriate alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.
The mechanism of the Pinner reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting intermediate then undergoes a proton transfer to yield the imidate salt, known as a Pinner salt. nih.gov Subsequent neutralization provides the free carboximidate.
The Pinner reaction is generally effective for a wide range of nitriles and alcohols. However, the reaction conditions, particularly the exclusion of water, are crucial to prevent the hydrolysis of the imidate to an ester. chem-station.com
Transformations Involving Imidazole-Substituted Amides or Thioamides toward Carboximidates
Imidazole-substituted amides or thioamides can serve as precursors to carboximidates through various transformations. One common method is the O-alkylation of an amide with an alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or an alkyl triflate. This reaction directly converts the amide oxygen into the ether oxygen of the carboximidate.
Alternatively, amides can be converted to imidoyl chlorides by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting imidoyl chloride is a highly reactive intermediate that can then be reacted with an alcohol or an alkoxide to furnish the desired carboximidate.
Thioamides can also be converted to carboximidates. The thioamide can be S-alkylated to form a thioimidate, which can then be treated with an alcohol in the presence of a thiophile, such as a mercury(II) or silver(I) salt, to facilitate the exchange of the sulfur for an oxygen atom.
Exploration of Alternative Synthetic Routes: Carbodiimide-Mediated Processes and Anhydride (B1165640) Equivalents
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. wikipedia.org These reagents can also be utilized in the synthesis of carboximidates. In one approach, a carboxylic acid can be activated with a carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate can then be intercepted by an alcohol to form an ester or, under specific conditions, could potentially lead to the formation of a carboximidate-like structure, although this is a less common application.
More directly, carbodiimides can facilitate the condensation of an imine with an alcohol. However, a more relevant application in this context is the reaction of an N-substituted formamide (B127407) with an alcohol in the presence of a dehydrating agent, which can be a carbodiimide.
Acid anhydrides can also be employed as activating agents. tcichemicals.com For instance, an N-substituted imidazole can be reacted with a carboxylic acid anhydride to form an N-acylimidazolium salt. utoronto.ca This activated species can then react with an alcohol. While this typically leads to ester formation, manipulation of the reaction conditions and substrates could potentially be explored for carboximidate synthesis.
Table 2: Comparison of Synthetic Routes to Imidazole-Carboximidates
| Synthetic Route | Precursor | Key Reagents | Advantages | Disadvantages |
| Pinner Reaction | Imidazole-nitrile | Alcohol, Anhydrous HCl | Well-established, good yields. wikipedia.orgnumberanalytics.com | Requires anhydrous conditions, sensitive to hydrolysis. chem-station.com |
| Amide O-Alkylation | Imidazole-amide | Trialkyloxonium salts, Alkyl triflates | Direct conversion. | Reagents can be expensive or hazardous. |
| From Imidoyl Chlorides | Imidazole-amide | PCl₅ or SOCl₂, then Alcohol/Alkoxide | Reactive intermediate, versatile. | Requires handling of moisture-sensitive reagents. |
| Carbodiimide-Mediated | Imidazole-acid/amine | Carbodiimide (DCC, EDC), Alcohol | Mild conditions. wikipedia.org | Can have side reactions, purification of byproducts. |
De Novo Synthesis of the Imidazole Ring with Integrated Carboximidate Functionality
The direct construction of the imidazole ring with a pre-installed or concurrently formed carboximidate group at the N-1 position represents an efficient synthetic strategy. These de novo approaches can be broadly categorized into multicomponent reactions and cyclization strategies.
Multicomponent Reaction Approaches for Tandem Imidazole Ring and Carboximidate Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for the rapid assembly of complex molecular architectures. While a direct MCR yielding this compound is not prominently documented, the principles of MCRs can be applied to construct the core imidazole-4-carboxylate structure, which could then be further elaborated. For instance, a one-pot synthesis of imidazole-4-carboxylates can be achieved through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from the reaction of dichloromethylidene-hydrazine derivatives, primary amines, and aldehydes. nih.gov This highlights the potential for developing novel MCRs that could incorporate a propyl-containing component and a nitrogen source that facilitates the formation of the carboximidate functionality in a tandem fashion.
Another relevant MCR is the catalyst-free, one-pot three-component condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) to synthesize trisubstituted imidazoles. jocpr.com The versatility of MCRs in imidazole synthesis is further demonstrated by the four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium acetate to yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov These established MCRs provide a conceptual framework for designing a convergent synthesis of the target carboximidate scaffold.
Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type |
| Dichloromethylidene-hydrazine derivatives, primary amines, aldehydes | Microwave irradiation | Imidazole-4-carboxylates nih.gov |
| Benzil, aldehyde, ammonium acetate | Catalyst-free, ethanol, reflux | Trisubstituted imidazoles jocpr.com |
| 1,2-Diketone, aldehyde, amine, ammonium acetate | Cobalt oxide nanoparticles, ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazoles nih.gov |
Cyclization Reactions Employing Propyl-Bearing Precursors for Imidazole-Carboximidate Systems
Cyclization reactions offer a more controlled, stepwise approach to the synthesis of the imidazole-carboximidate core. A plausible and widely utilized strategy for the synthesis of imidates is the Pinner reaction. wikipedia.org This reaction typically involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org In the context of this compound, a key intermediate would be 1-cyanoimidazole. The synthesis of 1-cyanoimidazole has been reported, for example, by the reaction of imidazole with cyanogen (B1215507) bromide.
The subsequent Pinner reaction of 1-cyanoimidazole with propanol (B110389), in the presence of an acid catalyst such as hydrogen chloride, would be expected to yield the desired this compound hydrochloride salt. This salt can then be neutralized to afford the final product. The general mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol, leading to the formation of the imidate.
Another approach involves the cyclization of acyclic precursors that already contain the propyl group. For example, the synthesis of N-substituted imidazole derivatives can be achieved by reacting an intermediate imidazole ester with various amines. youtube.com While this doesn't directly yield a carboximidate, it demonstrates the principle of incorporating the desired N-substituent through a precursor strategy.
Advanced Catalytic Methodologies in Imidazole-Carboximidate Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metal catalysis, organocatalysis, and biocatalysis are at the forefront of these advancements.
Application of Transition Metal Catalysis for Strategic C-C and C-N Bond Formations
Transition metal catalysts are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of many heterocyclic compounds. While direct catalytic synthesis of this compound is not widely reported, analogous transformations provide strong precedent.
Copper-catalyzed N-arylation of imidazoles with aryl halides is a well-established method for forming C-N bonds at the imidazole nitrogen. organic-chemistry.org This suggests the potential for developing a copper-catalyzed coupling of imidazole with a propyl carboximidate precursor, or a related species. Palladium catalysis is also extensively used for the functionalization of imidazoles. For example, palladium-catalyzed decarboxylative addition/cyclization reactions have been used to synthesize imidazoles and oxazoles. acs.org Furthermore, the synthesis of imidazoles has been achieved through a ruthenium-catalyzed "borrowing hydrogen" protocol, reacting a benzylic alcohol, a 1,2-diketone, and ammonium acetate. rsc.org These examples of transition metal-catalyzed reactions highlight the potential for developing novel catalytic cycles for the targeted synthesis of imidazole-carboximidates.
Table 2: Transition Metal-Catalyzed Reactions for Imidazole Functionalization
| Catalyst | Reaction Type | Substrates | Product |
| Copper(I) bromide/ligand | N-arylation | Imidazole, Aryl halides | N-arylimidazoles organic-chemistry.org |
| Palladium complexes | Decarboxylative addition/cyclization | Aromatic carboxylic acids, Aliphatic nitriles | Substituted imidazoles acs.org |
| Diruthenium(II) complex | Borrowing hydrogen | Benzylic alcohol, 1,2-diketone, Ammonium acetate | Substituted imidazoles rsc.org |
Investigations into Organocatalytic and Biocatalytic Strategies for Stereoselective Access to Imidazole-Carboximidates
Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Imidazole itself can act as an organocatalyst in various transformations, including multicomponent reactions. organic-chemistry.org For instance, imidazole is known to be an effective acyl transfer catalyst. nih.govnih.gov This catalytic activity is central to its role in peptide cyclization, where it facilitates transesterification. nih.govresearchgate.net This inherent ability of the imidazole moiety to participate in acyl transfer processes could be harnessed for the synthesis of N-acylimidazoles and, by extension, N-carboximidates. The development of chiral organocatalysts could also pave the way for the stereoselective synthesis of more complex imidazole-carboximidate derivatives.
Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While specific biocatalytic routes to this compound are not yet established, the principles of enzyme-catalyzed reactions are applicable. For example, the rational anchoring of imidazole groups onto a natural polymer has been shown to create a tailored biocatalyst with nuclease-like activity, demonstrating the potential of engineered biocatalysts in reactions involving imidazoles. rsc.org The functionalization of imidazole N-oxide has also been explored, providing another avenue for derivatization. beilstein-journals.org As the field of biocatalysis expands, the development of enzymes capable of catalyzing the formation of the carboximidate functionality on the imidazole ring is a promising area for future research.
Mechanistic Investigations and Detailed Reactivity Profiles of Propyl 1h Imidazole 1 Carboximidate
Elucidation of Reaction Mechanisms Governing Carboximidate Transformations
Carboximidates are effective electrophiles, a property that governs their primary reaction pathways. wikipedia.org The central carbon atom of the carboximidate group is double-bonded to a nitrogen atom and single-bonded to an oxygen atom, creating an electron-deficient center ripe for nucleophilic attack.
The principal reaction mechanism for carboximidates involves the nucleophilic addition to the electrophilic carbon of the imino ether group. wikipedia.org This reaction is analogous to the nucleophilic addition to other carbonyl and imine compounds. researchgate.netnih.gov The process is initiated by the attack of a nucleophile (Nu⁻) on the carboximidate carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate. nih.gov
The general pathway can be summarized as follows:
Nucleophilic Attack: A nucleophile adds to the sp²-hybridized carbon of the C=N bond.
Tetrahedral Intermediate Formation: The carbon re-hybridizes to sp³, forming a tetrahedral intermediate with a negative charge on the nitrogen or oxygen atom.
Elimination: The intermediate collapses, expelling a leaving group (e.g., propoxide or the imidazole (B134444) anion) and reforming a double bond, leading to the final substituted product.
The imidazole ring attached to the carboximidate nitrogen plays a crucial role in modulating the compound's reactivity through both electronic and steric effects. The imidazole ring contains two nitrogen atoms with distinct electronic properties.
Electronic Effects: The N-1 nitrogen, to which the carboximidate group is attached, directly participates in the imine system. Its lone pair of electrons can be delocalized, affecting the electron density of the C=N bond. More significantly, the N-3 nitrogen of the imidazole ring possesses a basic lone pair. Under acidic conditions, this nitrogen can be protonated. This protonation acts as a powerful electron-withdrawing event, increasing the electrophilicity of the distant carboximidate carbon via an inductive effect through the ring. This enhanced electrophilicity accelerates the rate of nucleophilic attack.
Steric Effects: The imidazole ring itself, along with the propyl group on the oxygen, presents a specific steric profile around the reactive center. While not exceptionally bulky, these groups can influence the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle), potentially leading to diastereoselectivity in reactions with chiral nucleophiles. nih.gov The steric hindrance may also slow the reaction rate compared to less substituted imidates.
Hydrolytic Pathways and Controlled Degradation Mechanisms
The stability of Propyl 1H-imidazole-1-carboximidate in aqueous environments is limited, as it is susceptible to hydrolysis under both acidic and basic conditions. The products of this degradation depend heavily on the pH of the medium.
In the presence of acid, the hydrolysis of carboximidates is significantly accelerated. wikipedia.org The reaction proceeds through the following mechanistic steps:
Protonation: The imine nitrogen (N-1 of the imidazole ring) is protonated, which greatly increases the electrophilicity of the carboximidate carbon.
Nucleophilic Attack by Water: A water molecule attacks the activated carbon center.
Tetrahedral Intermediate: A protonated tetrahedral intermediate is formed.
Proton Transfer and Elimination: Following a series of proton transfers, the imidazole ring is eliminated as 1H-imidazole. The resulting protonated propyl ester then loses a proton to yield propyl formate (B1220265). Alternatively, elimination of the propanol (B110389) group can lead to the formation of an N-formylimidazole, an amide-type product. Generally, the hydrolysis of imidates is a reliable method for the synthesis of esters. wikipedia.org
| Reactant | Conditions | Primary Products | Mechanism |
| This compound | Aqueous Acid (H₃O⁺) | Propyl formate and 1H-imidazole | Protonation of imine nitrogen, nucleophilic attack by water, elimination of imidazole. |
Under basic conditions, the hydrolysis mechanism proceeds without the initial activation by protonation. Instead, a potent nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carboximidate carbon.
Nucleophilic Addition: A hydroxide ion attacks the electrophilic carbon, forming a tetrahedral intermediate with a negative charge on the nitrogen.
Protonation and Elimination: The intermediate can be protonated by water. Subsequent collapse involves the elimination of either the propoxide ion (⁻OPr) or the imidazole anion. The relative leaving group ability of these two groups will determine the product distribution. Elimination of the propoxide ion would lead to the formation of N-formylimidazole.
For certain types of imidates, particularly aryl imidates, thermal or base-catalyzed rearrangements like the Chapman rearrangement can occur, though this is less common for N-heterocyclic imidates. Such a process would involve the migration of the propyl group from the oxygen to the nitrogen, but this is not a primary pathway for hydrolysis.
Transamidation and Transesterification Reactions of Imidazole-Carboximidates
The electrophilic nature of the carboximidate carbon allows for facile displacement of the alkoxy group by other nucleophiles, such as amines and alcohols, in transamidation and transesterification reactions, respectively.
Transamidation: The reaction of this compound with a primary or secondary amine (R'NH₂ or R'₂NH) leads to the formation of an amidine. wikipedia.org The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile. The reaction likely proceeds via a tetrahedral intermediate, followed by the elimination of propanol. This reaction is a powerful method for forming C-N bonds and synthesizing substituted amidines, which are themselves valuable synthetic intermediates. The reaction is often driven to completion by the volatility of the eliminated alcohol. nih.gov
Transesterification: In the presence of an alcohol (R'OH) and typically an acid catalyst, carboximidates can undergo transesterification. wikipedia.org The reaction of this compound with a different alcohol would lead to a new carboximidate. However, a more common reaction for aliphatic imidates in the presence of excess alcohol and acid is the formation of an orthoester, RC(OR)₃. wikipedia.org In the context of related imidazole carboxylates, transesterification is a known process for exchanging the ester group. google.com For the carboximidate, the reaction would involve the protonation of the imine nitrogen, attack by the new alcohol, and elimination of propanol from the tetrahedral intermediate.
| Reaction Type | Nucleophile | Conditions | Product |
| Transamidation | Amine (R'NH₂) | Heat | N,N'-disubstituted amidine |
| Transesterification | Alcohol (R'OH) | Acid Catalyst | New Carboximidate or Orthoester |
Formation of Imidazole-Substituted Amidines via Intermolecular Reactions with Amines
This compound is anticipated to be an excellent precursor for the synthesis of imidazole-substituted amidines through reactions with primary and secondary amines. This reactivity stems from the fact that the imidazole moiety is a good leaving group, a principle well-established in the chemistry of N-acylimidazoles, which are potent acylating agents. rsc.orgrsc.org
A general scheme for this reaction is as follows:
The facility of this reaction is expected to be influenced by the nucleophilicity of the incoming amine and the steric hindrance around the reaction center. Highly nucleophilic, less hindered amines are predicted to react more readily.
| Reactant 1 (Analogous to Target) | Reactant 2 (Amine) | Product (Amide/Amidine) | Observations |
| N-acetylimidazole | Benzylamine | N-benzylacetamide | Efficient acylation |
| N-acylimidazole | Primary Amines | N-substituted amides | Selective reaction with primary amines reported researchgate.net |
| Thioimidate salt | Valine t-butyl ester | Acyclic amidine | Coupling proceeds to form the amidine youtube.com |
| Imidoyl chloride | Primary/Secondary Amines | Di- and tri-substituted amidines | General method for amidine synthesis organicreactions.org |
Interconversion with Other Ester or Amide Functional Groups
The carboximidate functional group in this compound represents an activated form of a carboxylic acid derivative, and as such, it is expected to undergo facile interconversion with other related functional groups like esters and amides.
Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, this compound can be converted to the corresponding propyl ester. This reaction would proceed through a mechanism analogous to the aminolysis described above, with the alcohol acting as the nucleophile. The use of N-acylimidazoles to synthesize esters is a well-documented transformation in organic chemistry. nih.gov
Reaction with Water (Hydrolysis): Hydrolysis of this compound would lead to the formation of propionaldehyde (B47417) and imidazole. The study of the hydrolysis of N-acylimidazoles has shown that the reaction rates are sensitive to both steric and electronic effects. drugfuture.comyoutube.com For instance, increased steric bulk on the acyl group can influence the rate of hydrolysis. Similar factors would likely affect the hydrolysis of the target compound.
| Reactant (Analogous to Target) | Nucleophile | Product | Reaction Type |
| N-acylimidazole | L-carnitine (an alcohol) | Acylcarnitine (an ester) | Alcoholysis nih.gov |
| N,N'-malonyldiimidazole | Water | Malonic acid | Hydrolysis researchgate.net |
| N,N'-malonyldiimidazole | Alcohols | Malonic esters | Alcoholysis researchgate.net |
| N-acylimidazoles | Water | Carboxylic acid | Hydrolysis youtube.com |
Molecular Rearrangement Reactions Involving the Carboximidate Linkage
The imidate functionality is known to participate in several important molecular rearrangement reactions. The applicability of these rearrangements to this compound would depend on the specific substitution pattern of the molecule.
Studies on the Chapman Rearrangement and Analogousrsc.orgyoutube.com-Migrations
The Chapman rearrangement is the thermal conversion of an aryl N-arylimidate to the corresponding N,N-diaryl amide. drugfuture.comresearchgate.net This reaction proceeds via an intramolecular 1,3-migration of an aryl group from the oxygen atom to the nitrogen atom. The mechanism is believed to involve a four-membered transition state and is an example of an intramolecular nucleophilic aromatic substitution. rsc.org
For a Chapman-type rearrangement to occur with a derivative of this compound, the propyl group would need to be replaced by an aryl group, and an additional aryl substituent would be required on the imine nitrogen. Under these conditions, heating the molecule would likely induce the migration of the O-aryl group to the imidazole nitrogen, resulting in a rearranged N-aroylimidazole derivative.
| Starting Material (Analogous System) | Product | Rearrangement Type |
| Aryl N-arylbenzimidate | N-aroyldiphenylamine | Chapman Rearrangement drugfuture.comresearchgate.net |
| 2-methoxycarbonyl-1-naphthyl N-(1-naphthyl)benzimidate | Dibenz[c,h]acridinone | Chapman Rearrangement rsc.org |
Investigations into the Overman Rearrangement and its Synthetic Implications for Imidazole Systems
The Overman rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of an allylic imidate to an allylic amide. researchgate.netrsc.org This reaction is a powerful tool for the stereoselective synthesis of allylic amines from allylic alcohols. The reaction is typically carried out by first forming an allylic trichloroacetimidate (B1259523) from an allylic alcohol and trichloroacetonitrile, which then rearranges upon heating or in the presence of a metal catalyst. ametsoc.orgacs.org
A direct Overman rearrangement of this compound is not feasible as it lacks the required allylic group on the oxygen atom. However, if an allylic group were present instead of the propyl group, the resulting Allyl 1H-imidazole-1-carboximidate could potentially undergo an Overman-like rearrangement. Such a reaction would be of significant synthetic interest as it would provide a route to novel N-imidazolyl substituted allylic amides. The driving force for this rearrangement would be the formation of a stable amide bond. ametsoc.org
| Starting Material (General) | Intermediate | Product | Rearrangement Type |
| Allylic alcohol | Allylic trichloroacetimidate | Allylic trichloroacetamide | Overman Rearrangement rsc.org |
Application of Computational Chemistry and Advanced Spectroscopic Techniques in Mechanistic Elucidation
Modern computational and spectroscopic methods are invaluable for understanding the intricate details of reaction mechanisms, including those involving imidazole-containing compounds.
Quantum Chemical Studies on Reaction Pathways, Energetics, and Transition State Structures
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively applied to study the structure, stability, and reactivity of imidazole derivatives and related reaction mechanisms. rsc.org For this compound, such studies could provide profound insights into its chemical behavior.
Reaction Pathways and Energetics: Computational methods can be used to map the potential energy surface for reactions such as aminolysis, hydrolysis, and potential rearrangements. By calculating the energies of reactants, intermediates, transition states, and products, the thermodynamic and kinetic feasibility of different reaction pathways can be assessed. For instance, the activation barriers for the formation of the tetrahedral intermediate and its subsequent collapse in the reaction with amines can be determined, providing a quantitative understanding of the reaction rate.
Transition State Structures: A key advantage of quantum chemical studies is the ability to determine the geometry of fleeting transition states. For the reactions of this compound, the structures of the transition states for nucleophilic attack and for any potential rearrangement reactions could be elucidated. This information is crucial for a detailed understanding of the reaction mechanism at a molecular level. For example, in a potential Chapman rearrangement of an analogous aryl imidate, calculations could confirm the geometry of the four-membered cyclic transition state.
| System Studied (Analogous) | Computational Method | Key Findings |
| Highly twisted N-acyl imidazoles | DFT | Correlation between structure and reactivity as acyl transfer agents rsc.org |
| Base-mediated cyclodimerization of benzoylethynylpyrrole | DFT (B3LYP) | Elucidation of different mechanisms in the presence of different bases |
| Imidazole derivatives with antiproliferative activity | HF and DFT-B3LYP | Correlation between calculated and experimental NMR chemical shifts |
| Tri-aryl imidazole-benzene sulfonamide hybrids | Molecular Docking | Rationalization of selective enzyme inhibition |
LACK OF AVAILABLE INFORMATION
Extensive research has been conducted to locate scholarly articles, patents, and scientific literature pertaining to "this compound," with a specific focus on its mechanistic investigations and reactivity profiles. The objective was to gather detailed information on the utilization of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural confirmation and mechanistic elucidation of this particular compound.
Despite a comprehensive search of scientific databases and academic journals, no specific research findings, detailed spectroscopic data (NMR and MS), or mechanistic studies for "this compound" could be identified. The scientific literature available covers a wide range of other imidazole derivatives, often including their synthesis and characterization by NMR and MS. For instance, studies on compounds such as ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate do mention the use of these analytical techniques for structural verification. jocpr.com General NMR data for the parent imidazole ring is also well-documented. hmdb.caresearchgate.netchemicalbook.com However, this information is not directly transferable to the specific structure and functional groups of "this compound."
The carboximidate functional group attached to the imidazole ring is a key feature of the requested compound, and no literature detailing the NMR and MS characteristics of this specific arrangement on an N-propyl imidazole was found. Mechanistic studies involving this exact molecule are similarly absent from the available scientific record.
Therefore, due to the lack of specific, verifiable data for "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline and requirements. Creating such an article would necessitate speculation and the fabrication of data, which would compromise the integrity and factual basis of the response.
Should research on "this compound" become publicly available in the future, a detailed article as requested could be produced.
Applications of Propyl 1h Imidazole 1 Carboximidate in Advanced Organic Synthesis
Development of Novel Reaction Methodologies
Without any research data, discussion of this compound's synthetic utility, its potential as a precursor or reagent, or any novel reaction methodologies involving it would be purely speculative and would not meet the required standards of scientific accuracy.
It is possible that the compound is known by a different chemical name, is a very recent discovery not yet widely published, or is a theoretical molecule that has not been practically realized. Until research on "Propyl 1H-imidazole-1-carboximidate" becomes available in the scientific domain, a detailed article on its applications remains unfeasible.
Application in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
The design of efficient synthetic routes that minimize step counts and resource utilization is a central goal in modern organic chemistry. Cascade and multicomponent reactions (MCRs) are powerful strategies in this regard, and the structural attributes of this compound make it a promising candidate for these complex transformations. nih.gov
Cascade reactions, which involve a sequence of intramolecular transformations, could potentially be initiated by the reactivity of the carboximidate group. For instance, the reaction of an in-situ-formed enamine with the electrophilic carbon of the carboximidate could trigger a series of cyclization and rearrangement steps to build complex polycyclic frameworks. nih.gov
In the realm of MCRs, where three or more reactants combine in a single operation, this compound could serve as a key building block. Its electrophilic nature suggests its potential participation in Ugi- or Passerini-type reactions, leading to the rapid assembly of diverse molecular scaffolds. researchgate.net For example, in a hypothetical Ugi-type MCR, the carboximidate could react with an isocyanide, a carboxylic acid, and an amine to generate a complex α-acylamino carboxamide derivative, with the imidazole (B134444) moiety potentially influencing the reaction's stereochemical outcome.
The following table illustrates a hypothetical multicomponent reaction involving this compound for the synthesis of a complex heterocyclic product.
| Component A | Component B | Component C | Product | Potential Advantages |
| This compound | Isocyanide | Carboxylic Acid | α-Acylamino carboxamide derivative | High atom economy, rapid access to molecular diversity |
Exploration of Catalytic Applications in Diverse Organic Transformations
The imidazole core of this compound is a well-established motif in catalysis. Imidazole and its derivatives are known to function as organocatalysts and are precursors to N-heterocyclic carbenes (NHCs), which are potent catalysts for a wide array of organic transformations. organic-chemistry.org
While direct catalytic applications of this compound are still under exploration, its potential as a precatalyst is significant. For instance, deprotonation of the imidazole ring could lead to the formation of an NHC, which could then be utilized in various catalytic cycles. The propyl carboximidate group might serve to modulate the electronic properties and stability of the resulting NHC.
The potential catalytic applications are summarized in the table below:
| Catalytic Approach | Potential Transformation | Role of this compound |
| N-Heterocyclic Carbene (NHC) Catalysis | Benzoin condensation, Stetter reaction | Precursor to the active NHC catalyst |
| Organocatalysis | Acyl-transfer reactions, Michael additions | Brønsted base or hydrogen-bond donor |
Derivatization and Analog Synthesis for Structure-Reactivity Relationship Studies
To fully unlock the synthetic potential of this compound, a thorough understanding of its structure-reactivity relationships is essential. This is achieved through the systematic synthesis and evaluation of its derivatives and analogs.
Systematic Modification of the Propyl Moiety to Probe Steric and Electronic Effects
The propyl group attached to the oxygen atom of the carboximidate plays a crucial role in determining the compound's reactivity. By systematically varying this alkyl group, valuable insights into steric and electronic effects can be obtained.
Steric Effects: Replacing the propyl group with bulkier substituents, such as isopropyl or tert-butyl groups, is expected to increase steric hindrance around the electrophilic carboximidate carbon. This could lead to enhanced selectivity in reactions with sterically demanding nucleophiles. Conversely, smaller alkyl groups like methyl or ethyl would likely increase the reaction rate. libretexts.org
Electronic Effects: While alkyl groups are generally considered weak electron donors, their precise electronic influence can be subtle. chemistryworld.com Introducing electron-withdrawing groups, such as a 2,2,2-trifluoroethyl group, in place of the propyl moiety would significantly increase the electrophilicity of the carboximidate, making it more susceptible to nucleophilic attack.
The following table outlines the expected effects of modifying the propyl moiety:
| Modification of Propyl Group | Expected Impact on Reactivity | Rationale |
| Methyl, Ethyl | Increased reaction rate | Reduced steric hindrance |
| Isopropyl, tert-Butyl | Increased steric selectivity | Increased steric bulk around the reaction center |
| 2,2,2-Trifluoroethyl | Increased electrophilicity | Strong electron-withdrawing effect of the fluorine atoms |
Impact of Substitution Patterns on the Imidazole Ring on Overall Compound Reactivity and Selectivity
The electronic and steric properties of the imidazole ring can be readily tuned by introducing substituents at various positions. This provides another powerful handle to control the reactivity and selectivity of this compound. nih.govnih.gov
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) on the imidazole ring would decrease the electron density on the ring and, by extension, on the exocyclic nitrogen atom of the carboximidate. This would make the imidazole a better leaving group, thereby enhancing the reactivity of the carboximidate towards nucleophilic acyl substitution. Conversely, electron-donating groups (e.g., alkyl, methoxy) would have the opposite effect, potentially decreasing reactivity but increasing the stability of the compound. rsc.org
Steric Effects: Placing bulky substituents at the 2- or 5-position of the imidazole ring could sterically hinder the approach of nucleophiles to the carboximidate carbon. This could be exploited to achieve regioselective reactions in multifunctional substrates.
The table below summarizes the anticipated impact of imidazole ring substitutions:
| Imidazole Substituent (Position) | Expected Impact on Reactivity/Selectivity | Rationale |
| Electron-withdrawing (e.g., NO₂) | Increased reactivity | Imidazole becomes a better leaving group |
| Electron-donating (e.g., OCH₃) | Decreased reactivity, increased stability | Imidazole becomes a poorer leaving group |
| Bulky group (e.g., at C2) | Increased regioselectivity | Steric hindrance directs the approach of nucleophiles |
Future Directions and Emerging Research Avenues for Imidazole Carboximidate Chemistry
Development of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research into Propyl 1H-imidazole-1-carboximidate and related compounds will necessitate a shift towards more environmentally benign synthetic protocols. Key areas of focus will include the use of greener solvents, alternative energy sources, and atom-economical reaction pathways.
Recent trends in the synthesis of imidazole (B134444) derivatives have highlighted several sustainable techniques that could be adapted for imidazole-carboximidates. researchgate.netbohrium.comresearchgate.net These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of ultrasound irradiation and ball milling as alternative energy inputs. researchgate.netbohrium.com The development of one-pot, multicomponent reactions will also be crucial, as they improve efficiency by reducing the number of synthetic steps and purification processes. ias.ac.in The use of water or other green solvents, such as those derived from biomass, will be instrumental in minimizing the environmental footprint of these syntheses. nih.gov
| Green Synthesis Technique | Potential Advantages for Imidazole-Carboximidate Synthesis |
| Microwave Irradiation | Accelerated reaction rates, reduced energy consumption, and potentially higher yields. researchgate.netnih.gov |
| Ultrasound Irradiation | Enhanced reaction rates and yields through acoustic cavitation. researchgate.netbohrium.com |
| Ball Milling (Mechanochemistry) | Solvent-free reaction conditions, reducing waste and environmental impact. researchgate.netbohrium.com |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, and simplified purification. ias.ac.in |
| Green Solvents (e.g., Water) | Reduced toxicity and environmental persistence compared to traditional organic solvents. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of efficient chemical synthesis. The future of this compound synthesis will be shaped by the discovery and implementation of novel catalytic systems that offer higher efficiency, greater selectivity, and improved substrate scope. Transition-metal catalysis has already demonstrated significant potential in the functionalization of imidazole rings. beilstein-journals.org
For instance, iridium-catalyzed C-H amidation has been shown to produce imidazole-2-carboxamides, with related (O-silyl)carboximidates as intermediates. thieme-connect.comthieme-connect.com This suggests a promising avenue for the direct and regioselective synthesis of imidazole-carboximidates. Future research could explore other transition metals, such as ruthenium, copper, and palladium, for similar transformations. beilstein-journals.org The development of heterogeneous catalysts, including metal nanoparticles supported on materials like titania or silica, offers the advantages of easy separation and reusability, aligning with green chemistry principles. ias.ac.innih.govbeilstein-journals.org Furthermore, the design of novel polymeric or organocatalysts could provide metal-free alternatives, reducing concerns about heavy metal contamination in the final products. ias.ac.in
| Catalytic System | Potential Benefits for Imidazole-Carboximidate Synthesis |
| Iridium Catalysis | Enables direct C-H functionalization for regioselective synthesis. thieme-connect.comthieme-connect.com |
| Copper/Iodine Co-catalysis | Offers potential for novel cyclization and coupling reactions. beilstein-journals.org |
| Heterogeneous Catalysts | Facilitates catalyst recovery and reuse, leading to more sustainable processes. ias.ac.innih.govbeilstein-journals.org |
| Polymeric Catalysts | Provides stable and reusable catalytic platforms. ias.ac.in |
| Metal-Free Catalysis | Avoids transition metal contamination and offers alternative reaction pathways. rsc.org |
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing novel molecular structures. The integration of advanced spectroscopic and computational methods will be essential in elucidating the intricate details of imidazole-carboximidate formation and reactivity.
While standard techniques such as 1H-NMR and IR spectroscopy are routinely used for structural characterization, more advanced methods can provide deeper insights. ias.ac.innih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can unambiguously establish the connectivity of complex imidazole-carboximidate derivatives. In cases where single crystals can be obtained, X-ray crystallography provides definitive structural information.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a crucial role in modeling reaction pathways, predicting transition states, and explaining observed regioselectivity. These theoretical studies can guide experimental design by identifying the most plausible reaction mechanisms and predicting the electronic and steric effects of different substituents. The combination of experimental and computational data will provide a comprehensive understanding of the structure-property-reactivity relationships within the imidazole-carboximidate class.
| Technique | Insights for Imidazole-Carboximidate Chemistry |
| 2D-NMR Spectroscopy | Detailed structural elucidation and confirmation of molecular connectivity. |
| X-ray Crystallography | Unambiguous determination of three-dimensional molecular structure. |
| Density Functional Theory (DFT) | Modeling of reaction mechanisms, prediction of reactivity, and understanding of electronic properties. |
| Molecular Dynamics Simulations | Study of conformational dynamics and intermolecular interactions. |
Expansion of Synthetic Utility into Underexplored Chemical Space and Novel Material Science Applications
The true potential of this compound and its analogues will be realized through the expansion of their applications into new areas of chemistry and materials science. The imidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com A key future direction will be the synthesis and biological evaluation of a diverse library of imidazole-carboximidates to explore their therapeutic potential.
Beyond pharmaceuticals, the unique electronic and structural features of imidazole-carboximidates could be harnessed in the development of novel functional materials. For example, their ability to coordinate with metal ions could be exploited in the design of new catalysts or sensors. The incorporation of the imidazole-carboximidate moiety into polymer backbones could lead to the development of thermostable materials, similar to polybenzimidazole (PBI), or materials with specific electronic or optical properties. There is also potential for their use as corrosion inhibitors, a known application for imidazole compounds.
| Application Area | Potential Role of Imidazole-Carboximidates |
| Medicinal Chemistry | Scaffolds for the development of novel therapeutic agents (e.g., antimicrobial, anticancer). nih.govmdpi.com |
| Catalysis | Ligands for transition metal catalysts or as organocatalysts themselves. |
| Materials Science | Building blocks for functional polymers, ionic liquids, or corrosion inhibitors. |
| Chemical Biology | Molecular probes to study biological processes. |
Q & A
Q. What experimental strategies are recommended for synthesizing Propyl 1H-imidazole-1-carboximidate with high purity and yield?
Methodological Answer: Optimize one-step synthesis protocols using precursor scoring models and template relevance heuristics. Leverage predictive tools integrated with databases like REAXYS and PISTACHIO to evaluate plausible reaction pathways. For example, prioritize routes with minimal side products by adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. Validate purity via HPLC or GC-MS, and confirm structural integrity using NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve imidazole ring protons and carboximidate functional groups.
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and molecular packing. Ensure data collection at high resolution (≤ 1.0 Å) to minimize model bias .
- FT-IR spectroscopy to confirm the presence of C=N and C-O stretches.
Advanced Research Questions
Q. How can researchers address the absence of toxicological data for this compound in human exposure studies?
Methodological Answer: Design tiered toxicity assessments:
- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic toxicity) to measure IC₅₀ values and genotoxicity (e.g., Ames test).
- In vivo models : Apply AEGL-like frameworks (used for related chloroformates) to derive acute exposure thresholds in rodents, focusing on respiratory and dermal endpoints. Prioritize dose-response studies with histopathological analysis .
- Computational toxicology : Perform QSAR modeling to predict LD₅₀ and compare with structurally analogous compounds.
Q. What methodologies resolve contradictions in literature regarding the compound’s reactivity under varying pH conditions?
Methodological Answer: Conduct controlled kinetic studies:
- Use stopped-flow spectroscopy to monitor hydrolysis rates at pH 2–12.
- Compare experimental results with DFT calculations (e.g., Gibbs free energy of activation) to identify pH-dependent reaction mechanisms.
- Validate stability via accelerated aging experiments (40–60°C) and LC-MS analysis of degradation products .
Q. How to design experiments to elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
- Isotopic labeling : Synthesize a ¹³C-labeled derivative to track metabolic intermediates via mass spectrometry.
- Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites.
- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
Data Contradiction and Research Design
Q. How should researchers reconcile discrepancies in reported crystal structures or spectroscopic data?
Methodological Answer:
- Reanalyze raw diffraction data with updated SHELX versions to refine electron density maps, ensuring anisotropic displacement parameters are correctly modeled .
- Cross-validate NMR assignments using heteronuclear correlation experiments (HSQC, HMBC) and compare with computational chemical shift predictions (e.g., DFT/GIAO).
Q. What frameworks ensure rigorous hypothesis formulation for studies on this compound?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound exhibit pH-dependent cytotoxicity in cancer cell lines, and how does its mechanism compare to known imidazole-based therapeutics?"
- Use PICO to structure objectives: Population (cell lines), Intervention (compound exposure), Comparison (control/standard drug), Outcome (apoptosis markers) .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
